molecular formula C19H18ClNO3S B3704874 4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-chlorobenzoate

4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-chlorobenzoate

Cat. No.: B3704874
M. Wt: 375.9 g/mol
InChI Key: NESUGEOMNGIPRS-UHFFFAOYSA-N
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Description

The compound “4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-chlorobenzoate” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains phenyl groups and a chlorobenzoate moiety, which could contribute to its reactivity and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the three-dimensional arrangement of atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The piperidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The phenyl and chlorobenzoate groups could also participate in reactions, particularly if conditions were used that could activate these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Factors that could be important include its solubility in various solvents, its melting and boiling points, and its stability under various conditions .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, many piperidine derivatives are active in the central nervous system, and could interact with various receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could involve in vitro studies, in vivo studies, or computational modeling .

Properties

IUPAC Name

[4-(4-hydroxypiperidine-1-carbothioyl)phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c20-15-5-1-14(2-6-15)19(23)24-17-7-3-13(4-8-17)18(25)21-11-9-16(22)10-12-21/h1-8,16,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESUGEOMNGIPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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